Dibenzyl hydrazodicarboxylate

説明

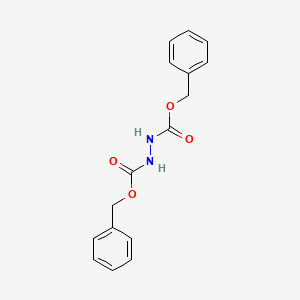

Dibenzyl hydrazine-1,2-dicarboxylate: is a chemical compound with the molecular formula C16H16N2O4. It is known for its role as a protein cross-linking agent and has applications in various scientific fields . The compound is characterized by its white to off-white solid appearance and is used primarily in research settings .

特性

IUPAC Name |

benzyl N-(phenylmethoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMRBONTZTXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277669 | |

| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-50-3 | |

| Record name | 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes for Dibenzyl Hydrazine-1,2-Dicarboxylate

Two-Step Synthesis via Hydrazine and Benzyl Chloroformate

The most widely reported method involves the sequential reaction of hydrazine hydrate with benzyl chloroformate. In the first step, hydrazine (NH₂NH₂) reacts with two equivalents of benzyl chloroformate (C₆H₅CH₂OCOCl) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) serving as a base to neutralize hydrochloric acid (HCl) byproducts.

$$

\text{NH}2\text{NH}2 + 2 \, \text{C}6\text{H}5\text{CH}_2\text{OCOCl} \xrightarrow{\text{TEA, DCM}} \text{Dibenzyl hydrazine-1,2-dicarboxylate} + 2 \, \text{HCl}

$$

Key Parameters

- Molar Ratio : 1:2 (hydrazine to benzyl chloroformate)

- Temperature : 0–5°C (prevents exothermic side reactions)

- Yield : 70–85% after recrystallization from ethyl acetate

Table 1: Two-Step Synthesis Conditions and Outcomes

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine |

| Reaction Time | 4–6 hours |

| Purification | Recrystallization (ethyl acetate/hexane) |

| Purity (HPLC) | ≥98% |

One-Pot Synthesis Approach

Recent advancements have enabled a one-pot synthesis by employing excess benzyl chloroformate (2.2 equivalents) and slow addition rates to ensure complete di-substitution. This method eliminates intermediate isolation, reducing processing time and improving overall yield (80–90%). However, rigorous pH control (pH 8–9) is critical to avoid mono-substitution byproducts.

Advantages

- Reduced solvent usage.

- Higher throughput for industrial applications.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain consistent temperature and mixing, with in-line distillation for solvent recovery. Catalysts such as 4-dimethylaminopyridine (DMAP) are used to accelerate the reaction, achieving yields >90% at 25°C.

Table 2: Industrial Synthesis Parameters

| Parameter | Specification |

|---|---|

| Reactor Type | Continuous flow |

| Catalyst | DMAP (0.5 mol%) |

| Temperature | 25°C |

| Throughput | 50–100 kg/day |

| Solvent Recovery | ≥95% via distillation |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and DCM are preferred due to their ability to dissolve both hydrazine and benzyl chloroformate. Non-polar solvents (e.g., toluene) result in slower reaction kinetics and lower yields (≤60%).

Dibenzyl hydrazine-1,2-dicarboxylate differs from its methylated analogue (CAS 6002-83-1) in reactivity and synthetic requirements. The methyl derivative necessitates additional steps for methyl group introduction, such as using methyl hydrazine or post-synthesis methylation, which complicates the process and reduces yields by 10–15%.

Table 3: Comparison with Methylated Analogues

| Parameter | Dibenzyl Hydrazine-1,2-Dicarboxylate | Methylated Analogue |

|---|---|---|

| Starting Material | Hydrazine hydrate | Methyl hydrazine |

| Reaction Steps | 1–2 | 3–4 |

| Typical Yield | 70–90% | 55–75% |

| Industrial Scalability | High | Moderate |

化学反応の分析

Oxidation to Dibenzyl Azodicarboxylate (DBAD)

DBHZ undergoes oxidation to form DBAD (C₁₆H₁₄N₂O₄), a key azo compound. While specific reaction conditions for this transformation are not detailed in the provided sources, DBAD is consistently utilized as an oxidizing agent or dienophile in catalytic cycles. For example:

-

Role in Catalytic Cycles : DBAD serves as an electrophilic amination reagent in organocatalytic reactions (e.g., Michael/amination cascades) .

Cycloaddition Reactions

DBAD participates in hetero-Diels–Alder (HDA) reactions as a dienophile, enabling the synthesis of nitrogen-containing heterocycles.

Key Mechanistic Insights :

-

The HDA step forms strained bicyclic intermediates, which undergo regioselective retro aza-Michael ring-opening in the presence of water .

-

Facial selectivity in cycloadditions is influenced by steric effects of the hydrazine group .

Electrophilic Amination

DBAD acts as an electrophilic amination agent in asymmetric catalysis:

-

Example : Synthesis of quaternary α-hydrazino aldehydes via a Michael/α-amination sequence .

-

Catalysts : Diphenylprolinol silyl ether and chiral primary amines.

-

Conditions : CHCl₃, 0°C to room temperature.

-

Outcomes : High enantiomeric excess (up to 98% ee) and diastereoselectivity.

-

Representative Reaction :

Ring-Opening and Retro Reactions

DBAD-derived cycloadducts undergo retro aza-Michael reactions under mild conditions:

Notable Example :

-

Cycloadducts formed from DBAD and dienyl acetates hydrolyze regioselectively at the C₁–N₈ bond to yield hydrazino cyclopentenones .

Substitution and Functionalization

DBHZ and DBAD participate in substitution reactions, particularly in cross-coupling and esterification:

Example :

-

Oxidation of α-hydrazino aldehydes to carboxylic acids using KH₂PO₄/NaClO₂/H₂O₂, followed by esterification with TMSCHN₂ .

Key Data Tables

Table 1. Gold(I)-Catalyzed Tandem Reactions Using DBAD

| Substrate Type | Dienophile | Catalyst | Time (min) | Product Yield |

|---|---|---|---|---|

| Cyclohexenyl acetates | DBAD | t-Bu₃PAuNTf₂ | 30 | 94% |

| Tetrahydropyran acetates | DIAD | Ph₃PAuCl/AgSbF₆ | 30 | 95% |

Table 2. Enantioselectivity in Amination Reactions

| Entry | Substrate | Catalyst | ee (%) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 9-Amino-epi-cinchonine | 97 |

| 2 | 3-Chlorophenyl | 9-Amino-epi-cinchonidine | 98 |

科学的研究の応用

Chemistry

Dibenzyl hydrazine-1,2-dicarboxylate serves as a reagent in organic synthesis. It is particularly useful for:

- Cross-linking Agent : Utilized in polymer chemistry to create stable networks through covalent bonding between polymer chains.

- Precursor for Complex Molecules : Acts as a building block for synthesizing more complex organic compounds.

Biology

In biological research, this compound has been studied for its potential to modify proteins through cross-linking:

- Protein Interactions : It facilitates the study of protein interactions by forming stable adducts with amino acid residues.

- Biochemical Pathways : The compound can influence cellular signaling pathways and gene expression by stabilizing transcription factors.

Medicine

Dibenzyl hydrazine-1,2-dicarboxylate has garnered interest in medicinal chemistry for its potential therapeutic applications:

- Drug Development : Investigated as an intermediate in the synthesis of drugs targeting specific proteins involved in diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation and modulate enzyme activity related to cancer metabolism.

Cytotoxicity Against Tumor Cells

A study evaluated the effects of dibenzyl hydrazine-1,2-dicarboxylate on various human tumor cell lines. The results demonstrated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

Research involving enzyme assays showed that dibenzyl hydrazine-1,2-dicarboxylate could inhibit enzymes implicated in cancer metabolism. The inhibition was dose-dependent and highlighted the compound's therapeutic relevance.

Synthesis and Characterization

Dibenzyl hydrazine-1,2-dicarboxylate can be synthesized through several methods involving hydrazines and dicarboxylic acids. Typical steps include:

- Preparation of Hydrazine Derivative : Reacting benzylhydrazine with appropriate dicarboxylic acid derivatives.

- Purification : Utilizing column chromatography to isolate pure dibenzyl hydrazine-1,2-dicarboxylate.

Summary of Findings

Dibenzyl hydrazine-1,2-dicarboxylate is a versatile compound with applications across various scientific domains. Its role as a reagent in organic synthesis, a tool for studying protein interactions, and its potential therapeutic properties make it a valuable subject for ongoing research. Future studies are needed to fully elucidate its mechanisms of action and expand its applications in drug development and other fields.

作用機序

The primary mechanism of action of Dibenzyl hydrazine-1,2-dicarboxylate involves its ability to cross-link proteins. This cross-linking occurs through the formation of covalent bonds between the compound and specific amino acid residues in proteins, leading to the stabilization or modification of protein structures . The molecular targets and pathways involved in this process are primarily related to protein-protein interactions and the stabilization of protein complexes .

類似化合物との比較

Diethyl 1,2-hydrazinedicarboxylate: Another hydrazine derivative with similar cross-linking properties.

Dibenzyl azodicarboxylate: A related compound used in organic synthesis and polymer chemistry.

Uniqueness: Dibenzyl hydrazine-1,2-dicarboxylate is unique due to its specific molecular structure, which allows for efficient cross-linking of proteins. This property makes it particularly valuable in research applications where protein stabilization and modification are required .

生物活性

Dibenzyl hydrazine-1,2-dicarboxylate (DBH) is a compound that has garnered interest due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores the biological activity of DBH, focusing on its inhibitory effects on various enzymes and its potential applications in medicinal chemistry.

- Molecular Formula : C₁₆H₁₆N₂O₄

- Molecular Weight : 300.31 g/mol

- CAS Number : 5394-50-3

- Solubility : Highly soluble in various solvents, with solubility values reported at approximately 5.57 mg/ml .

DBH has been studied for its inhibitory effects on several important biological targets:

- Urease Inhibition :

- HIV Integrase Activity :

- Ecdysone Receptor Modulation :

In Silico Studies

Recent studies utilizing molecular docking and dynamics simulations have provided insights into the binding affinities and interaction profiles of DBH with target proteins:

- Table 1: Binding Affinities of DBH

| Target | Predicted ΔG (kcal/mol) | Predicted Ki (nM) |

|---------------------|-------------------------|-------------------|

| HIV Integrase | -7.10 | 6,246 |

| Urease | Not specified | Superior to thiourea |

| Ecdysone Receptor | Not specified | Not specified |

These results indicate that while DBH shows promising inhibitory activity against urease, further optimization is required to enhance its effectiveness against HIV integrase.

Case Studies

- Antimicrobial Properties :

- Protein Cross-Linking Agent :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dibenzyl hydrazine-1,2-dicarboxylate and its derivatives?

- Methodology :

- Hydrazine and chloroformate coupling : React hydrazine hydrate with benzyl chloroformate at low temperatures (<0°C) in ether to form the hydrazine-dicarboxylate backbone .

- Derivatization : Introduce functional groups via Mitsunobu reactions or Pd-catalyzed coupling. For example, Pd(allylCl)₂ in THF at 60°C facilitates cyclopentannulation with 4-halo-1,3-dicarbonyl compounds .

- Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to isolate derivatives, achieving yields up to 95% .

Q. What spectroscopic and analytical methods confirm the structure and purity of dibenzyl hydrazine-1,2-dicarboxylate derivatives?

- Characterization techniques :

- NMR : ¹H and ¹³C NMR identify substituents and stereochemistry (e.g., δ 7.2–7.5 ppm for benzyl protons, δ 155–157 ppm for carbonyl carbons) .

- HRMS (ESI/Q-TOF) : Confirm molecular weight (e.g., [M + Na]⁺ peaks for derivatives) .

- Chiral HPLC : Determine enantiomeric excess (e.g., Chiralpak IA column, hexanes/isopropanol eluent) .

- IR : Validate carbonyl stretches (ν ~1740 cm⁻¹) and NH bonds (ν ~3278 cm⁻¹) .

Q. What safety protocols are critical when handling dibenzyl hydrazine-1,2-dicarboxylate?

- Hazards :

- Carcinogenicity : Derivatives like hydrazobenzene are suspected carcinogens; use fume hoods and PPE .

- Reactivity : Avoid strong acids/oxidizers (risk of decomposition or exothermic reactions) .

Advanced Research Questions

Q. How can enantioselective synthesis of dibenzyl hydrazine-1,2-dicarboxylate derivatives be optimized?

- Chiral catalysts : Use chiral phosphoric acids (e.g., CPA-3k) or organocatalysts to achieve >99% ee in asymmetric cyclization .

- Reaction design : Ternary catalysis (e.g., CPA + thiourea + substrate) enhances stereocontrol for atropisomeric hydrazides .

- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) improve enantioconvergence in photocyclization .

Q. What catalytic strategies enable functionalization of dibenzyl hydrazine-1,2-dicarboxylate in complex systems?

- Palladium catalysis : Pd(0)/Pd(II) systems mediate ring-opening of diazabicyclic alkenes, forming spirocyclic hydrazides with 75–82% yields .

- Photocatalysis : Decatungstate (TBADT) under UV light promotes C(sp³)−H amination with benzo[d][1,3]dioxole derivatives (86% yield) .

- Metal-free approaches : Sulfinic acids directly add to azodicarboxylates via radical pathways .

Q. How can researchers reconcile contradictory data in reaction yields or stereochemical outcomes?

- Case study : High yields (95%) in pyrazole-derived syntheses vs. lower yields (35%) in Pd-catalyzed furanone systems .

- Variables : Temperature (–5°C to 60°C), stoichiometry (1:1.1 hydrazine:H₂O₂), and steric hindrance in substrates.

Q. What photochemical applications leverage dibenzyl hydrazine-1,2-dicarboxylate’s reactivity?

- 4-π photocyclization : UV irradiation induces cyclization to functionalized four-membered rings (e.g., benzodiazepine analogs) .

- Mechanism : Excited-state intermediates undergo [2+2] cycloaddition or hydrogen abstraction, confirmed by quenching experiments .

Q. What strategies improve functional group compatibility in alkylation or acylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。